Bis(2-ethylhexyl)adipate-13C6
Description
Properties
Molecular Formula |
C₁₆¹³C₆H₄₂O₄ |
|---|---|
Molecular Weight |
376.52 |
Synonyms |
Hexanedioic Acid Bis(2-ethylhexyl) Ester13C6; ADO13C6; ADO (Lubricating Oil)13C6; Adimoll DO13C6; Adipol 2EH13C6; Arlamol DO13C6; Bisoflex DOA13C6; Crodamol DOA13C6; DOA13C6; Dermol DOA13C6; Di(2-ethylhexyl) adipate13C6; Diacizer DOA13C6; Diethylhexy |
Origin of Product |
United States |
Synthesis and Characterization of Bis 2 Ethylhexyl Adipate 13c6 for Research Applications
Isotopic Labeling Strategies for Adipate (B1204190) Esters
The synthesis of Bis(2-ethylhexyl)adipate-13C6 involves a multi-step process that begins with the synthesis of an isotopically labeled precursor, followed by esterification. The primary strategy focuses on incorporating the ¹³C atoms into the adipic acid backbone, which is then reacted with 2-ethylhexanol.
The core of the synthesis is the production of adipic acid labeled with six ¹³C atoms, known as (1,2,3,4,5,6-¹³C₆)hexanedioic acid. isotope.com This labeled precursor is crucial and can be synthesized through various methods. Historically, the oxidation of a labeled cyclohexanol (B46403) precursor with nitric acid was a common industrial method. Modern approaches focus on more efficient and environmentally benign catalytic systems. tandfonline.com
Once the ¹³C₆-adipic acid is synthesized and purified, it undergoes esterification with 2-ethylhexanol. This reaction, typically acid-catalyzed, forms the diester, this compound. science.gov
Broader strategies for isotopically labeling carboxylic acids, which could be applied to adipate synthesis, include:
Direct Carboxylate Exchange: This method involves the exchange of the carboxyl group of a stable organic acid with labeled carbon dioxide ([¹³C]CO₂). imist.ma
Metal-Catalyzed Functional Group Metathesis: This novel approach uses catalysts, such as nickel, to exchange the carbonyl group between carboxylic acid derivatives, allowing for isotopic labeling from a single, easy-to-handle ¹³C source. medium.com
Use of Labeled Building Blocks: Synthesis can start from simple, commercially available ¹³C-labeled precursors, which are then used in a multi-step synthesis to build the final complex molecule. nuvisan.com
Spectroscopic and Chromatographic Purity Assessment of this compound Standards
To ensure the reliability of research findings, the chemical and isotopic purity of analytical standards like this compound must be rigorously assessed. This is achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis:
Mass Spectrometry (MS): MS is fundamental for verifying the identity and isotopic enrichment of the labeled compound. It distinguishes the labeled molecule from its unlabeled counterpart based on their mass-to-charge ratio. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the incorporation of the six ¹³C atoms. wikipedia.orgomicronbio.com
Chromatographic Analysis:
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These separation techniques are used to determine the chemical purity of the standard. nih.gov By separating the main compound from any impurities, such as residual starting materials or by-products, the purity can be quantified. Commercial standards of this compound typically report a chemical purity of greater than 95% or 98%, as determined by GC. isotope.comlgcstandards.com
The table below summarizes the analytical methods used for the purity assessment of this compound.
| Analytical Technique | Purpose | Key Information Provided |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Identity Confirmation & Isotopic Purity | Accurate mass measurement confirming the molecular formula (¹³C₆C₁₆H₄₂O₄) and successful ¹³C incorporation. |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Structural Verification & Label Position | Confirms the location of the six ¹³C atoms on the adipate backbone and helps assess isotopic enrichment. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Structural Confirmation | Verifies the overall chemical structure of the molecule. |
| Gas Chromatography (GC) | Chemical Purity Assessment | Separates and quantifies the target compound relative to volatile impurities, providing a percentage purity value. |
Considerations for Isotopic Enrichment and Positional Labeling
When using isotopically labeled compounds as internal standards, several factors are critical for ensuring analytical accuracy. lgcstandards.com
Isotopic Enrichment: Isotopic enrichment, or isotopic purity, refers to the percentage of the compound that is successfully labeled with the stable isotope. omicronbio.com For this compound, this means the fraction of molecules that contain six ¹³C atoms in the adipate moiety. A high isotopic enrichment (typically >99%) is essential to minimize interference from the corresponding unlabeled analyte and ensure accurate quantification. isotope.com Low levels of unlabeled species are a key quality criterion for any stable isotope-labeled internal standard. acanthusresearch.com
Positional Labeling and Stability: The specific placement of the isotopic labels within the molecule is a critical design feature. In this compound, the labels are located on the six carbons of the adipate backbone. vulcanchem.com This is a deliberate choice to ensure the label is in a chemically and metabolically stable position, meaning the ¹³C atoms are not prone to exchange or loss during sample extraction, cleanup, or analysis. nuvisan.comacanthusresearch.com Placing labels on non-exchangeable carbon atoms is advantageous over deuterium (B1214612) labeling on some carbon or heteroatom positions, which can sometimes be susceptible to exchange. acanthusresearch.com This stable positioning allows researchers to specifically track the fate of the adipate portion of the molecule. vulcanchem.com
The combination of high chemical purity, high isotopic enrichment, and strategic positional labeling makes this compound a robust and reliable internal standard for demanding analytical applications. lgcstandards.comisc-science.com
The properties of the labeled and unlabeled compounds are summarized below.
| Property | This compound | Bis(2-ethylhexyl)adipate (Unlabeled) |
|---|---|---|
| Molecular Formula | ¹³C₆C₁₆H₄₂O₄ | C₂₂H₄₂O₄ |
| Molecular Weight | ~376.52 g/mol lgcstandards.com | ~370.6 g/mol nih.gov |
| CAS Number | 2483735-94-8 isotope.com | 103-23-1 lgcstandards.com |
| Primary Use | Internal standard for analytical testing. isotope.com | Plasticizer in polymers. nih.gov |
| Isotopic Purity | Typically ≥99% isotope.com | N/A |
| Chemical Purity | Typically >98% isotope.com | Varies by grade |
Role of Bis 2 Ethylhexyl Adipate 13c6 As an Internal Standard in Isotope Dilution Mass Spectrometry
Fundamental Principles of Internal Standard Application in Quantitative Analysis
The fundamental principle behind using an internal standard in quantitative analysis is to add a known amount of a reference compound to a sample before any sample processing steps. musechem.com This standard should ideally be chemically and physically similar to the analyte of interest. scioninstruments.com In mass spectrometry, SIL internal standards are considered the gold standard because their behavior during sample preparation, chromatography, and ionization is nearly identical to that of the native analyte. scioninstruments.comnih.gov
Bis(2-ethylhexyl)adipate-13C6 exemplifies this principle perfectly. With six of its carbon atoms in the adipate (B1204190) portion of the molecule being the heavier ¹³C isotope, it is chemically identical to the native DEHA but has a distinct mass-to-charge ratio (m/z). vulcanchem.com This mass difference allows the mass spectrometer to differentiate between the analyte (DEHA) and the internal standard (this compound), while they both experience the same experimental conditions. scioninstruments.com Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the SIL internal standard to the same extent. nih.gov By measuring the ratio of the analyte's signal to the internal standard's signal, a highly precise and accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities vary. buchem.com
Compensation for Matrix Effects and Analyte Losses Using this compound
A significant challenge in quantitative mass spectrometry is the "matrix effect," where other components in a complex sample (the matrix) can enhance or suppress the ionization of the analyte, leading to inaccurate results. waters.com Since this compound has virtually identical chemical and physical properties to DEHA, it co-elutes during chromatographic separation and experiences the same matrix effects. waters.com By adding a known concentration of this compound at the beginning of the sample preparation process, it can effectively compensate for these matrix-induced variations in signal intensity. vulcanchem.com
Similarly, analyte losses can occur at various stages of a typical analytical workflow, including extraction, cleanup, and transfer steps. scioninstruments.comnih.gov Because this compound is introduced early in the process, it undergoes the same losses as the native DEHA. nih.gov The ratio of the analyte to the internal standard remains unaffected by these losses, allowing for accurate quantification of the original analyte concentration in the sample. musechem.com This is particularly crucial for trace analysis in complex matrices like food, environmental samples, or biological fluids, where recoveries can be variable. scioninstruments.comnih.gov
Calibration Curve Construction and Regression Models Utilizing this compound
For accurate quantification, a calibration curve is constructed. This involves preparing a series of calibration standards containing known concentrations of the analyte (DEHA) and a constant concentration of the internal standard (this compound). ca.gov These standards are analyzed by the mass spectrometer, and a plot is generated of the ratio of the analyte peak area to the internal standard peak area versus the concentration of the analyte.
This relationship is typically linear, and a linear regression model is fitted to the data points. researchgate.net The resulting equation of the line (y = mx + c), where 'y' is the peak area ratio and 'x' is the concentration, is then used to determine the concentration of the analyte in unknown samples. researchgate.net By measuring the peak area ratio in an unknown sample, its concentration can be accurately calculated from the calibration curve. The use of this compound ensures the robustness and reliability of the calibration curve by correcting for variations across the concentration range. ca.gov Regulatory methods often specify the use of at least five calibration points to establish the curve and require the calculated concentrations of the standards to be within a certain percentage (e.g., 80-120%) of their true values, with a high coefficient of determination (R²) for the regression line (e.g., ≥0.990). ca.gov
Table 1: Illustrative Data for Calibration Curve Construction
| DEHA Concentration (ng/mL) | DEHA Peak Area | This compound Peak Area | Peak Area Ratio (DEHA/IS) |
| 5 | 15,234 | 30,123 | 0.506 |
| 10 | 30,567 | 30,211 | 1.012 |
| 25 | 76,123 | 30,345 | 2.509 |
| 50 | 151,987 | 30,189 | 5.035 |
| 100 | 304,567 | 30,256 | 10.066 |
| 200 | 608,123 | 30,301 | 20.069 |
Method Development Strategies Incorporating this compound for Trace Analysis
Developing a robust analytical method for trace analysis requires careful optimization of several stages, from sample preparation to detection. The inclusion of this compound from the outset is a key strategy for successful method development.
The goal of sample preparation is to extract the analyte from the sample matrix and concentrate it while removing interfering substances. iaea.org Common techniques for compounds like DEHA include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). scioninstruments.comeuropa.eu
In LLE, the sample is mixed with an immiscible solvent in which the analyte has high solubility. For DEHA analysis in aqueous samples, solvents like hexane (B92381) or dichloromethane (B109758) are often used. iarc.fr For more complex matrices like food, a solvent extraction followed by a cleanup step, such as passing the extract through a Florisil column, may be necessary. europa.eu
SPE is a highly effective technique for both cleanup and concentration. researchgate.net For DEHA, reversed-phase SPE cartridges (e.g., C18) are commonly employed. iarc.fr The sample, with the added this compound, is passed through the cartridge, where DEHA and its labeled analog are retained. Interfering compounds are washed away, and the analyte and internal standard are then eluted with a small volume of an organic solvent. iarc.fr Online SPE systems can further automate this process, coupling it directly to the chromatographic system for high-throughput analysis. researchgate.net
Chromatographic separation is crucial for separating the analyte from other matrix components before it enters the mass spectrometer. Gas chromatography (GC) and ultra-high-performance liquid chromatography (UPLC) are the two primary techniques used for DEHA analysis. musechem.comnih.gov
GC, often coupled with mass spectrometry (GC-MS), is a well-established technique for analyzing semi-volatile compounds like DEHA. researchgate.netpolarresearch.net Optimization involves selecting the appropriate GC column (typically a non-polar or medium-polarity column) and optimizing the temperature program to achieve good separation between DEHA and other compounds. europa.eu
UPLC, a form of high-performance liquid chromatography (HPLC) that uses smaller particles in the column for higher resolution and faster analysis times, is also widely used, especially for analyzing DEHA metabolites in biological samples. researchgate.netnih.gov Optimization here involves selecting the right column chemistry (often C18), mobile phase composition (e.g., a gradient of water and an organic solvent like acetonitrile (B52724) or methanol), and flow rate to ensure that DEHA and this compound co-elute as a sharp, symmetrical peak, well-separated from matrix interferences. researchgate.net
For highly sensitive and selective quantification, tandem mass spectrometry (MS/MS) is the preferred detection method. nih.gov This is often performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. uni-wuppertal.de
In MRM, the first quadrupole is set to select the precursor ion (the molecular ion of the analyte or internal standard). This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole is set to monitor a specific product ion resulting from the fragmentation. The transition from the precursor ion to the product ion is highly specific to the compound of interest.
For method development, specific MRM transitions must be optimized for both DEHA and this compound. This involves infusing a standard solution of each compound into the mass spectrometer and optimizing parameters such as collision energy (CE) and declustering potential (DP) to maximize the signal for each transition. uni-wuppertal.de Typically, one transition is used for quantification (the quantifier) and a second, different transition is monitored for confirmation (the qualifier). uni-wuppertal.de The use of this compound allows for the development of highly specific and sensitive MRM methods for the reliable quantification of DEHA in even the most complex samples. uni-wuppertal.deresearchgate.net
Table 2: Example of Optimized MRM Transitions for DEHA Metabolites and their ¹³C-labeled Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) [V] | Collision Energy (CE) [eV] |
| 5OH-MEHA (quantifier) | 273 | 83 | -98 | -23 |
| 5OH-MEHA (qualifier) | 273 | 127 | -98 | -18 |
| ¹³C₆-5OH-MEHA (quantifier) | 279 | 86 | -90 | -45 |
| ¹³C₆-5OH-MEHA (qualifier) | 279 | 133 | -90 | -18 |
| 5oxo-MEHA (quantifier) | 271 | 83 | -112 | -22 |
| 5oxo-MEHA (qualifier) | 271 | 127 | -112 | -15 |
| ¹³C₆-5oxo-MEHA (quantifier) | 277 | 88 | -114 | -24 |
| ¹³C₆-5oxo-MEHA (qualifier) | 277 | 133 | -114 | -15 |
| 5cx-MEPA (quantifier) | 287 | 145 | -87 | -22 |
| 5cx-MEPA (qualifier) | 287 | 101 | -87 | -34 |
| ¹³C₆-5cx-MEPA (quantifier) | 293 | 151 | -83 | -21 |
| ¹³C₆-5cx-MEPA (qualifier) | 293 | 88 | -83 | -24 |
| Source: Adapted from a study on human biomonitoring for DEHA. uni-wuppertal.de |
Ensuring Analytical Rigor and Reproducibility with this compound
In the realm of analytical chemistry, particularly in quantitative mass spectrometry, the pursuit of accuracy and reproducibility is paramount. Isotope dilution mass spectrometry (IDMS) is a powerful technique that provides a high degree of accuracy and precision. buchem.com Central to the success of this method is the use of a stable isotopically labeled internal standard, such as this compound. This labeled compound is chemically identical to the analyte of interest, Bis(2-ethylhexyl)adipate (DEHA), but is distinguished by its higher mass due to the incorporation of six Carbon-13 (¹³C) atoms in the adipate portion of the molecule. vulcanchem.com This subtle yet significant difference allows it to serve as a reliable comparator, ensuring the rigor and reproducibility of analytical measurements.
The primary role of this compound as an internal standard is to correct for variations that can occur during sample preparation and analysis. musechem.com These variations can stem from multiple sources, including sample loss during extraction and cleanup, inconsistencies in instrument performance, and matrix effects. annlabmed.orgresearchgate.net Matrix effects, where other components in a sample can enhance or suppress the ionization of the target analyte, are a significant challenge in mass spectrometry. annlabmed.orgscioninstruments.com Because this compound has the same physicochemical properties as the non-labeled DEHA, it is affected by these variations in the same way. chemie-brunschwig.ch By adding a known amount of the labeled standard to the sample at the beginning of the analytical process, the ratio of the native analyte to the labeled standard can be used to calculate the precise concentration of the analyte, effectively canceling out any sources of error. annlabmed.org
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative analysis. scioninstruments.comscispace.com It offers significant advantages over other types of internal standards, such as structural analogs. While structural analogs are chemically similar, they are not identical and may not behave in exactly the same way as the analyte during extraction, chromatography, and ionization. scispace.com This can lead to inaccuracies in quantification. In contrast, the near-identical behavior of this compound and DEHA ensures a more accurate and reliable measurement. chemie-brunschwig.ch
Detailed Research Findings
Numerous studies have demonstrated the effectiveness of using stable isotope dilution analysis with appropriate labeled internal standards to achieve high accuracy and reproducibility. For instance, in a study determining DEHA metabolites in human urine, the use of stable isotope dilution with online solid-phase extraction and liquid chromatography-tandem mass spectrometry (online-SPE-LC-MS/MS) resulted in method accuracies (relative recoveries) between 92% and 109%, with relative standard deviations below 5%. nih.govresearchgate.net These results highlight the robustness of the method for biomonitoring studies. nih.gov
Another study focused on the simultaneous analysis of various plasticizers and other contaminants in edible oils using isotope dilution-gas chromatography-mass spectrometry (ID-GC-MS). By employing a stable isotope-labeled internal standard for each analyte, the researchers achieved relative standard deviations ranging from 0.92% to 10.6% and recoveries for spiked samples between 80.6% and 97.8%. yonsei.ac.krnih.gov This demonstrates the method's capability for accurate and trace-level analysis in complex food matrices. yonsei.ac.krnih.gov
The table below summarizes key performance metrics from studies utilizing isotope dilution with labeled internal standards, illustrating the high level of analytical rigor and reproducibility achieved.
Table 1: Performance Metrics of Isotope Dilution Mass Spectrometry Methods
| Analytical Method | Matrix | Analyte(s) | Relative Standard Deviation (RSD) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Online-SPE-LC-MS/MS | Human Urine | DEHA Metabolites | <5% | 92-109% | nih.govresearchgate.net |
| ID-GC-MS | Edible Oils | Phthalates, Adipate, PAHs | 0.92-10.6% | 80.6-97.8% | yonsei.ac.krnih.gov |
| GC-MS | Milk Powder | Phthalate (B1215562) Esters | 2.4-8.6% | 83.0-104% | researchgate.net |
These findings underscore the critical role of this compound and other stable isotope-labeled internal standards in ensuring the reliability of quantitative analytical data. By compensating for a wide range of potential errors, these standards are indispensable tools for achieving the high levels of analytical rigor and reproducibility required in environmental monitoring, food safety, and clinical research.
Applications of Bis 2 Ethylhexyl Adipate 13c6 in Environmental and Human Biomonitoring Methodologies
Methodologies for Quantitative Determination of Bis(2-ethylhexyl)adipate and its Metabolites in Biological Matrices Using Bis(2-ethylhexyl)adipate-13C6
Stable isotope dilution analysis using this compound or its labeled metabolite analogs is the gold standard for quantifying DEHA exposure biomarkers in biological samples. This technique involves adding a known amount of the labeled standard to a sample at the beginning of the analytical process. The standard co-elutes with the native analyte and is affected similarly by sample preparation steps and instrumental analysis, allowing for accurate correction of analyte loss and matrix-induced signal variations. researchgate.net
Human biomonitoring for DEHA exposure primarily relies on the measurement of its specific metabolites in urine. excli.de After human intake, DEHA is metabolized into several side-chain oxidized monoesters, which are then excreted in urine. researchgate.netresearchgate.net Highly sensitive and specific methods, such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), are employed for their quantification. excli.denih.gov
In these methods, urine samples are first treated with β-glucuronidase to deconjugate phase II metabolites. cdc.gov this compound or, more commonly, isotopically labeled versions of the target metabolites are spiked into the sample as internal standards. cdc.gov The use of online solid-phase extraction (SPE) is a common strategy for automated sample cleanup and analyte enrichment, which helps to remove interfering matrix components before the sample is introduced into the LC-MS/MS system. nih.gov
The application of stable isotope dilution with these advanced analytical systems allows for very low detection limits and high accuracy. nih.gov Research has identified several key urinary metabolites of DEHA that serve as specific biomarkers of exposure. researchgate.netnih.gov
Table 1: Key Urinary Metabolites of Di(2-ethylhexyl) adipate (B1204190) (DEHA)
| Full Name | Abbreviation |
|---|---|
| mono-2-ethyl-5-hydroxyhexyl adipate | 5OH-MEHA |
| mono-2-ethyl-5-oxohexyl adipate | 5oxo-MEHA |
| mono-5-carboxy-2-ethylpentyl adipate | 5cx-MEPA |
| mono-2-ethylhexyl adipate | MEHA |
| Adipic acid | AA |
Data sourced from multiple studies. nih.govcdc.govnih.gov
A study detailing an online-SPE-HPLC-MS/MS method demonstrated excellent performance for the quantification of DEHA metabolites in human urine. nih.gov The method validation parameters highlight the precision and accuracy achievable with isotope dilution. nih.gov
Table 2: Performance of an Online-SPE-HPLC-MS/MS Method for DEHA Metabolites in Urine
| Metabolite | Limit of Quantification (μg/L) | Method Accuracy (Relative Recovery) | Relative Standard Deviation |
|---|---|---|---|
| 5cx-MEPA | 0.05 | 92-109% | <5% |
| 5OH-MEHA | 0.05 | 92-109% | <5% |
| 5oxo-MEHA | 0.1 | 92-109% | <5% |
Data from a study on the determination of human urinary metabolites of DEHA. nih.gov
This validated method was successfully applied to measure DEHA metabolite concentrations in volunteers who consumed food wrapped in PVC-cling film containing DEHA, demonstrating its utility in real-world exposure scenarios. nih.gov
Table 3: Concentration of DEHA Metabolites in Urine After Exposure
| Metabolite | Concentration Range (μg/L) |
|---|---|
| 5cx-MEPA | 0.30–10.2 |
| 5OH-MEHA | 0.12–4.31 |
| 5oxo-MEHA | 0.12–2.84 |
Data from a study involving volunteers consuming food wrapped in DEHA-containing cling film. nih.gov
Follicular fluid, the microenvironment for the developing oocyte, is another important biological matrix for assessing exposure to reproductive toxicants. frontiersin.orgnih.gov Metabolomic analyses of follicular fluid are increasingly performed using techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to identify biomarkers related to fertility and reproductive health. frontiersin.orgfrontiersin.org
While specific studies detailing the use of this compound in follicular fluid are not widely published, the established analytical workflows for this matrix are directly applicable. frontiersin.orgnih.gov The analysis would involve protein precipitation followed by liquid-liquid or solid-phase extraction. The incorporation of this compound as an internal standard would be crucial to ensure accurate quantification of DEHA that may have partitioned into this lipid-rich matrix. nih.gov
Similarly, in studies involving blood plasma, isotopically labeled standards are essential. A human toxicokinetic study used deuterium-labeled DEHA to trace its metabolites in plasma, identifying 2-ethylhexanoic acid as the primary compound detected. industrialchemicals.gov.au The use of a labeled standard like this compound would be indispensable for accurately quantifying DEHA or its metabolites in plasma or serum using isotope dilution LC-MS/MS methods.
DEHA can migrate from products into the environment, contaminating water, soil, and indoor dust. nih.govcanada.ca Monitoring these environmental compartments is crucial for a comprehensive exposure assessment. This compound is explicitly intended for use as a standard in environmental analysis. isotope.comlgcstandards.com
Analytical methods for environmental samples often involve gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS. nih.gov Sample preparation is a critical step and can be extensive. For water samples, this may involve liquid-liquid extraction or solid-phase extraction to concentrate the analyte. nih.gov For solid samples like dust or sediment, solvent extraction followed by cleanup steps is required.
The addition of this compound at the start of the extraction process allows it to act as a surrogate standard, correcting for losses during these multi-step procedures. This ensures that the final calculated concentration of DEHA in the sample is accurate, which is vital for environmental risk assessments. hpc-standards.com
Standardization and Harmonization of Biomonitoring Methods Using this compound
To compare human exposure data across different populations and over time, it is essential that the analytical methods used are standardized and harmonized. ulpgc.es Large-scale biomonitoring programs, such as the European Human Biomonitoring Initiative (HBM4EU), prioritize the harmonization of methods for chemicals like phthalates and their substitutes to ensure data comparability. ulpgc.es
The availability and use of high-purity, certified reference standards, including isotopically labeled internal standards like this compound, are cornerstones of method standardization. hpc-standards.com
Inter-laboratory Comparability : When different laboratories analyze samples for DEHA metabolites, the use of the same well-characterized internal standard ensures that results are comparable. It minimizes biases that could arise from different sample preparation efficiencies or instrument sensitivities.
Method Validation : this compound is crucial for the validation of new analytical methods, allowing laboratories to demonstrate accuracy, precision, and robustness according to international guidelines.
Quality Control : It is used in the preparation of quality control materials that are analyzed alongside unknown samples to monitor the ongoing performance and reliability of the analytical method.
By providing a common reference point, this compound facilitates the generation of high-quality, harmonized data, which is fundamental for regulatory decision-making and for understanding the global scope of human exposure to DEHA.
Elucidation of Metabolic Pathways and Fate of Bis 2 Ethylhexyl Adipate Through Labeled Tracer Studies
In Vitro Metabolic Investigations Using Bis(2-ethylhexyl)adipate-13C6 as a Tracer
In vitro studies using systems such as human liver microsomes are fundamental for identifying potential metabolic pathways without the complexities of a whole organism. The use of this compound in these systems facilitates the unambiguous identification of metabolites through techniques like mass spectrometry, which can differentiate based on the mass difference imparted by the 13C isotopes. wikipedia.org
Phase I metabolism of DEHA primarily involves hydrolysis and oxidation. nih.govnih.gov In humans and rats, DEHA is first rapidly hydrolyzed to its monoester, mono-2-ethylhexyl adipate (B1204190) (MEHA). nih.govcpsc.gov This initial hydrolytic step is a key activation pathway. Subsequent oxidative metabolism of the 2-ethylhexyl side chain of MEHA leads to the formation of several other Phase I metabolites. nih.govnih.gov
Studies using human liver microsomes have identified a series of oxidative products. nih.govnih.gov Adipic acid was found to be the major metabolite of DEHA/MEHA after extended incubation. nih.gov Other specific oxidative metabolites that have been tentatively identified based on their mass spectrometric fragmentation patterns include mono-2-ethylhydroxyhexyl adipate (MEHHA) and mono-2-ethyloxohexyl adipate (MEOHA). nih.govnih.gov These metabolites are analogous to the well-known oxidative metabolites of the structurally similar plasticizer, di(2-ethylhexyl) phthalate (B1215562) (DEHP). nih.govnih.govfrontiersin.org
A study in human volunteers who received deuterium-labeled DEHA identified several urinary metabolites resulting from the metabolism of the 2-ethylhexyl group, further elucidating the metabolic pathway. nih.gov
Table 1: Key Phase I Metabolites of Bis(2-ethylhexyl)adipate Identified in Tracer Studies
| Metabolite Name | Abbreviation | Metabolic Process |
| Mono-2-ethylhexyl adipate | MEHA | Hydrolysis |
| Adipic acid | AA | Hydrolysis & Oxidation |
| Mono-2-ethylhydroxyhexyl adipate | MEHHA | Oxidation |
| Mono-2-ethyloxohexyl adipate | MEOHA | Oxidation |
| 2-Ethylhexanoic acid | 2-EHA | Hydrolysis & Oxidation |
| 2-Ethyl-5-hydroxyhexanoic acid | Oxidation | |
| 2-Ethyl-1,6-hexanedioic acid | Oxidation | |
| 2-Ethyl-5-ketohexanoic acid | Oxidation | |
| 2-Ethylhexanol | Hydrolysis |
This table is generated based on data from multiple tracer studies, including those using deuterium (B1214612) labeling. nih.govnih.govnih.gov
Following Phase I oxidation, metabolites can undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. For DEHA metabolites, the primary conjugation pathway identified is glucuronidation. who.int In studies with cynomolgus monkeys, the glucuronide of mono(2-ethylhexyl) adipate was found in the urine. who.int This is consistent with the metabolic fate of similar compounds like DEHP, whose metabolites are also promptly excreted in urine as glucuronide conjugates. frontiersin.org
Application of this compound in Pharmacokinetic and Toxicokinetic Research Methodologies
Isotopically labeled tracers like this compound are crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. The use of a 13C6-labeled compound allows for precise measurement of the parent compound and its metabolites in various biological samples (e.g., plasma, urine, feces) over time, even at very low concentrations. nih.govmdpi.com
A human study using a single oral dose of DEHA provided key pharmacokinetic parameters for its specific metabolites. nih.gov The metabolites were found to be excreted rapidly, with the majority eliminated within 24 hours. nih.gov The elimination half-lives for the major specific metabolite, 5cx-MEPA, were calculated to be between 2.1 and 3.8 hours. nih.gov In a separate study with deuterium-labeled DEHA, 2-ethylhexanoic acid was the only metabolite detected in plasma, with an elimination half-life of 1.65 hours. nih.gov
Table 2: Pharmacokinetic Parameters of Major Specific DEHA Metabolites in Humans
| Parameter | 5cx-MEPA | 5OH-MEHA | 5oxo-MEHA |
| Urinary Excretion Fraction (FUE) | 0.20% | 0.07% | 0.05% |
| Time to Max Concentration (tmax1) | 1.5 - 2.3 h | 1.5 - 2.3 h | 1.5 - 2.3 h |
| Time to Max Concentration (tmax2) | 3.8 - 6.4 h | 3.8 - 6.4 h | 3.8 - 6.4 h |
| Elimination Half-life (t1/2) | 2.1 - 3.8 h | N/A | N/A |
Data adapted from a human volunteer study on DEHA metabolism. nih.gov
Comparative Metabolic Studies Utilizing Labeled and Unlabeled Bis(2-ethylhexyl)adipate
Comparing metabolic studies that use labeled versus unlabeled DEHA highlights the significant advantages of the isotopic tracer approach. Studies with unlabeled DEHA can be confounded by background levels of the compound and its metabolites from environmental exposure, such as through diet or dust. nih.govnih.govchemicalbook.com This is particularly problematic for ubiquitous compounds like plasticizers.
The use of this compound eliminates this ambiguity. Since the 13C isotope is naturally rare, any detected 13C6-labeled DEHA or its metabolites can be confidently attributed to the administered dose. nih.gov This allows for:
Accurate Mass Balance Studies: Precisely determining the fate of the administered dose and the proportion excreted via different routes (urine, feces).
Unambiguous Metabolite Identification: Differentiating true metabolites from structurally similar endogenous compounds or contaminants.
Reduced Inter-Individual Variability: Isotopic labeling can help to reduce the impact of animal-to-animal or human-to-human variability in background exposure, making it possible to use smaller sample sizes in studies. nih.gov
In essence, labeled tracer studies provide a much clearer and more accurate picture of the metabolic pathways and pharmacokinetic properties of Bis(2-ethylhexyl)adipate compared to studies relying on the measurement of the unlabeled compound.
Method Validation and Quality Control in Research Utilizing Bis 2 Ethylhexyl Adipate 13c6
Assessment of Method Accuracy and Precision with Bis(2-ethylhexyl)adipate-13C6 as Internal Standard
The accuracy and precision of an analytical method are fundamental performance characteristics that define its reliability. Accuracy refers to the closeness of a measured value to the true value, while precision describes the closeness of repeated measurements to each other. The use of this compound as an internal standard in isotope dilution mass spectrometry (IDMS) is a powerful technique for enhancing both accuracy and precision in the quantification of DEHA.
By introducing a known amount of this compound into a sample prior to extraction and analysis, variations in sample preparation, instrument response, and matrix-induced signal suppression or enhancement can be effectively compensated for. This is because the labeled internal standard behaves almost identically to the native analyte throughout the analytical process.
Research studies, while not always explicitly detailing the validation of the parent compound DEHA with its 13C6-labeled standard, have demonstrated the effectiveness of this approach for related compounds and metabolites. For instance, in the analysis of DEHA metabolites in human urine using stable isotope dilution, method accuracies, expressed as relative recoveries, have been reported to be in the range of 92% to 109%. nih.govresearchgate.net Similarly, the precision of such methods, indicated by the relative standard deviation (RSD), is typically below 5%. nih.govresearchgate.net These figures underscore the high level of accuracy and precision achievable with the isotope dilution technique.
A study on the determination of DEHA in polyvinyl chloride (PVC) fresh-keeping film, while not specifying the use of a labeled internal standard, reported excellent recovery rates of 96.8% to 101.4% and a low relative standard deviation of 1.1%, showcasing the potential for high-quality data in plasticizer analysis. When combined with the principles of isotope dilution using this compound, it is expected that such robust performance can be consistently achieved across various complex matrices.
Table 1: Illustrative Accuracy and Precision Data for Analytical Methods Utilizing Isotope Dilution
| Analyte | Matrix | Spiked Concentration | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| DEHA Metabolite 1 | Human Urine | Low Quality Control | 95.2 | 4.8 |
| DEHA Metabolite 1 | Human Urine | High Quality Control | 102.1 | 3.5 |
| DEHA Metabolite 2 | Human Urine | Low Quality Control | 98.7 | 4.1 |
| DEHA Metabolite 2 | Human Urine | High Quality Control | 105.3 | 2.9 |
| DEHA | PVC Film | 50 µg/g | 99.5 | 1.5 |
| DEHA | Food Simulant | 10 ng/mL | 101.2 | 2.3 |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
The use of this compound as an internal standard can contribute to achieving lower and more reliable LOD and LOQ values. By reducing the impact of matrix interference and instrumental variability, the signal-to-noise ratio for the analyte of interest is improved, allowing for the detection and quantification of DEHA at trace levels.
In a study focused on the determination of DEHA metabolites in human urine, the application of stable isotope dilution mass spectrometry resulted in LOQs as low as 0.05 µg/L for some metabolites. nih.govresearchgate.net Another study analyzing DEHA in PVC film reported a detection limit of 0.9 mg/L, although this was achieved without the explicit use of a labeled internal standard. The incorporation of this compound in such an analysis would be expected to further enhance sensitivity.
The determination of LOD and LOQ is typically performed by analyzing a series of low-concentration standards or spiked blank samples and evaluating the standard deviation of the response. The use of a labeled internal standard in this process helps to ensure that the calculated limits are realistic and achievable under routine analytical conditions.
Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for Adipate (B1204190) Analysis
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| DEHA Metabolites | LC-MS/MS with Isotope Dilution | Human Urine | - | 0.05 - 0.1 µg/L |
| DEHA | GC-FID | PVC Film | 0.9 mg/L | - |
| DEHA | LC-MS/MS with Isotope Dilution | Drinking Water | 0.01 µg/L | 0.03 µg/L |
| DEHA | GC-MS with Isotope Dilution | Food Simulant | 0.5 ng/mL | 1.5 ng/mL |
Note: This table includes data from various studies and represents a range of achievable detection and quantification limits for DEHA and its metabolites. The use of this compound is crucial for achieving the lower limits in complex matrices.
Evaluation of Matrix Effects and Recovery in Analytical Methods
Matrix effects, which are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry-based analysis. These effects can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. Recovery, on the other hand, refers to the efficiency of the extraction process in isolating the analyte from the sample matrix.
The use of an isotopically labeled internal standard such as this compound is the most effective way to compensate for both matrix effects and analyte losses during sample preparation. Because the labeled standard is added to the sample at the beginning of the analytical workflow, it experiences the same matrix effects and extraction inefficiencies as the native analyte. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to a more accurate and precise result.
Studies have shown that for the analysis of plasticizers and their metabolites, isotopically labeled internal standards are suitable for correcting for matrix effects. nih.gov The effectiveness of this correction is reflected in the high accuracy (recoveries close to 100%) and precision (low RSD) observed in methods employing this technique.
Table 3: Example of Matrix Effect and Recovery Assessment
| Matrix | Analyte Concentration (Spiked) | Recovery without Internal Standard (%) | Recovery with this compound (%) | Matrix Effect (%) |
| Olive Oil | 20 ng/g | 65 | 98 | -35 |
| Infant Formula | 20 ng/g | 115 | 102 | +15 |
| Tap Water | 5 ng/L | 92 | 99 | -8 |
| Soil Extract | 50 ng/g | 55 | 97 | -45 |
Note: This table provides illustrative data on how this compound can correct for matrix effects and improve recovery measurements. The matrix effect is calculated as ((response in matrix - response in solvent) / response in solvent) * 100.
Inter-Laboratory Comparison Studies and Reference Material Development
Inter-laboratory comparison studies, also known as proficiency testing, are essential for assessing the competence of laboratories and ensuring the comparability and reliability of analytical results across different institutions. In these studies, identical samples are distributed to multiple laboratories, and their results are compared against a reference value.
The use of well-characterized internal standards like this compound is crucial for the success of such comparisons. By providing a common point of reference for quantification, the variability between laboratories due to differences in instrumentation, sample preparation, and calibration procedures can be minimized. This allows for a more accurate assessment of each laboratory's performance.
Furthermore, this compound is an important component in the development of certified reference materials (CRMs). CRMs are highly characterized materials with a certified property value, used for calibrating instruments and validating analytical methods. In the development of a CRM for DEHA in a specific matrix (e.g., polymer, food), the labeled compound would be used in the certification process to ensure the accuracy and traceability of the assigned value. The availability of such CRMs is vital for quality assurance in routine testing laboratories.
While specific inter-laboratory studies solely focused on DEHA using this compound are not readily found in the literature, the principles of its application are well-established in proficiency testing for other analytes. The International Harmonized Protocol for the Proficiency Testing of Analytical Chemistry Laboratories provides a framework for conducting such studies.
Future Research Perspectives and Methodological Advancements Involving Bis 2 Ethylhexyl Adipate 13c6
Development of Novel High-Throughput Analytical Methodologies
The primary application of Bis(2-ethylhexyl)adipate-13C6 is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis, and its integration into high-throughput workflows is a major area of development. Future methodologies will likely focus on minimizing sample preparation steps and accelerating instrumental analysis time.
Key advancements are expected in:
Direct-injection Mass Spectrometry: Methods that reduce or eliminate the need for chromatographic separation (like HPLC or GC) prior to mass spectrometric analysis are becoming more common for rapid screening. The use of this compound is essential in these approaches to correct for matrix effects that can cause ion suppression or enhancement, ensuring data accuracy.
Automated Solid-Phase Extraction (SPE): Coupling automated SPE systems with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the processing of a large number of samples with high precision and recovery. This compound is added at the beginning of the sample preparation process to account for any analyte loss during extraction and cleanup.
High-Resolution Mass Spectrometry (HRMS): The resolving power of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the highly selective detection of analytes in complex samples. The distinct mass of this compound provides a clear and unambiguous signal, improving the reliability of quantification for its unlabeled counterpart. vulcanchem.com
| Analytical Technique | Role of this compound | Advantage |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard | Corrects for variations in injection volume and matrix effects. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal Standard | Compensates for analyte loss during sample prep and ion suppression/enhancement. |
| High-Resolution Mass Spectrometry (HRMS) | Internal Standard | Provides a precise mass reference for accurate quantification in complex matrices. |
Integration with Advanced Omics Technologies (e.g., Metabolomics)
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach to understanding the biological effects of chemical exposures. Isotope labeling is a key technique in this field. wikipedia.org The integration of this compound into metabolomics workflows can provide crucial insights into the metabolic fate and impact of DEHA. nih.gov
By exposing biological systems (e.g., cell cultures, animal models) to DEHA and using this compound as a tracer, researchers can:
Trace Metabolic Pathways: The 13C label allows for the unambiguous tracking of DEHA as it is metabolized in the body. nih.gov This helps in identifying and quantifying its various metabolites, such as mono-2-ethylhexyl adipate (B1204190) (MEHA), mono-2-ethylhydroxyhexyl adipate (MEHHA), and mono-2-ethyloxohexyl adipate (MEOHA). nih.govresearchgate.net
Distinguish Exogenous vs. Endogenous Molecules: The stable isotope label makes it possible to differentiate between the metabolites of the administered DEHA and other structurally similar endogenous compounds, which is a common challenge in metabolomics.
Quantify Metabolic Flux: Isotope-labeled compounds are instrumental in metabolic flux analysis, which measures the rates of metabolic reactions. wikipedia.org This could be applied to understand how DEHA exposure alters the flux through key metabolic pathways, potentially linking it to observed health effects. Studies on similar plasticizers like DEHP have already utilized metabolomics to investigate disturbances in lipid metabolism. besjournal.com
Exploration of New Applications for Isotope-Labeled Adipate Esters in Chemical Biology
The principles of isotope labeling extend beyond analytical quantification and metabolomics into the broader field of chemical biology. Isotope-labeled molecules serve as powerful probes to investigate biological processes at a molecular level.
Future applications for this compound and other specifically labeled adipate esters could include:
Identifying Protein Targets: Labeled adipates could be used as bait in chemical proteomics experiments to identify specific proteins that bind to DEHA or its metabolites. This could reveal molecular targets and mechanisms of action related to its biological activity.
Elucidating Reaction Mechanisms: The precise location of the isotopic label can be used to understand the mechanisms of enzymatic reactions involved in DEHA metabolism. wikipedia.org
Developing Advanced Bio-imaging Techniques: While more common for isotopes like 18O, the development of highly sensitive imaging techniques could one day allow for the visualization of the distribution of 13C-labeled compounds within cells and tissues, providing spatial information about their uptake and localization. alfa-chemistry.com
Addressing Emerging Analytical Challenges in Environmental and Health Sciences
The accurate measurement of environmental contaminants and their metabolites in human samples is fraught with challenges, including low concentrations and complex sample matrices.
This compound is a critical tool for addressing these challenges by:
Q & A
Q. What are the primary applications of Bis(2-ethylhexyl)adipate-13C6 in analytical chemistry?
this compound is predominantly used as an isotopically labeled internal standard in gas chromatography-mass spectrometry (GC-MS) to quantify unlabeled bis(2-ethylhexyl)adipate in environmental samples. The 13C6 labeling ensures minimal interference with analyte signals due to its distinct mass spectral signature. Solutions are typically prepared at concentrations such as 100 µg/mL in n-Nonane, a solvent chosen for its compatibility with non-polar analytes .
Q. How should this compound solutions be standardized for experimental use?
To ensure accuracy:
Q. What safety protocols are recommended for handling this compound?
While specific data on the 13C6-labeled form is limited, extrapolate from the non-labeled compound:
- Use fume hoods to minimize inhalation of vapors.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Follow waste disposal guidelines for halogenated solvents if used in solution .
Advanced Research Questions
Q. How can isotopic purity of this compound be verified in synthesis or commercial batches?
Methodological steps include:
- Mass spectrometry : Confirm the absence of unlabeled analogs by monitoring the molecular ion cluster (e.g., m/z 371 for 13C6 vs. 365 for unlabeled).
- Isotopic enrichment analysis : Use isotopic ratio mass spectrometry (IRMS) to validate 13C atom % (e.g., ≥99%).
- Chromatographic separation : Employ reverse-phase HPLC to detect impurities, ensuring retention time alignment with reference standards .
Q. What experimental design considerations are critical for using this compound in environmental tracer studies?
Key factors include:
- Matrix effects : Calibrate using matrix-matched standards to account for solvent-sample interactions.
- Detection limits : Optimize GC-MS parameters (e.g., electron impact ionization at 70 eV) to enhance sensitivity for low-abundance metabolites.
- Stability tests : Assess degradation under varying pH/temperature conditions to validate tracer integrity over study durations .
Q. How should researchers reconcile discrepancies in toxicological data between the labeled and unlabeled compound?
Discrepancies may arise from:
- Species-specific metabolism : The non-labeled form induces liver tumors in mice but not rats, suggesting metabolic pathway variations .
- Isotopic effects : While 13C is generally non-perturbing, validate tracer kinetics using parallel experiments with both forms.
- Analytical cross-talk : Use high-resolution mass spectrometers to distinguish labeled metabolites from background signals .
Q. What strategies mitigate contamination risks in trace-level analyses using this compound?
- Blanks and controls : Include procedural blanks to detect carryover from solvents or labware.
- Column conditioning : Pre-run GC columns with pure solvent to eliminate residual contaminants.
- Batch validation : Use internal standards with distinct isotopic labels (e.g., deuterated analogs) to identify cross-contamination .
Data Analysis and Interpretation
Q. How can researchers statistically analyze low-abundance signals from this compound in complex matrices?
- Signal-to-noise optimization : Apply noise-reduction algorithms (e.g., wavelet transforms) to raw MS data.
- Multivariate calibration : Use partial least squares (PLS) regression to deconvolve overlapping peaks in chromatograms.
- Uncertainty quantification : Report confidence intervals for concentrations based on triplicate injections .
Q. What are the limitations of using this compound in longitudinal metabolic studies?
- Isotopic dilution : Account for dilution effects in biological systems by normalizing to tissue mass or protein content.
- Metabolite identification : Use tandem MS (MS/MS) to confirm fragmentation patterns of labeled metabolites.
- Long-term stability : Monitor solution integrity via periodic re-analysis against fresh standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
